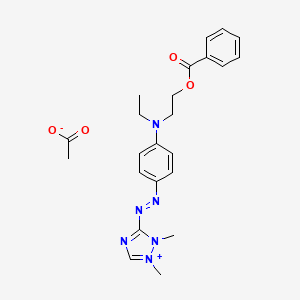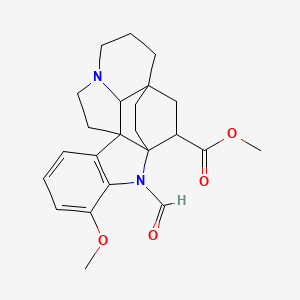
Refractin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vellosine is an alkaloid compound isolated from the trunk bark of Geissospermum vellosii. It crystallizes from hot ethanol in colorless prisms and is dextrorotatory with a specific rotation of +22.8° in chloroform. Vellosine is soluble in most organic solvents but insoluble in water. The salts with mineral acids crystallize as monohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vellosine can be synthesized through the enzymatic reaction involving vellosimine dehydrogenase. This enzyme catalyzes the conversion of 10-deoxysarpagine and NADP+ to vellosimine, NADPH, and H+. The systematic name of this enzyme class is 10-deoxysarpagine:NADP+ oxidoreductase .
Industrial Production Methods: the isolation from natural sources such as Geissospermum vellosii remains a primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Vellosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents for these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents for the reactions involving vellosine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve standard laboratory procedures for handling alkaloids.
Major Products Formed: The major products formed from the reactions of vellosine depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Vellosine has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential pharmacological properties, including its effects on the central nervous system. Research has also explored its potential use in treating certain medical conditions, although detailed studies are limited .
Mechanism of Action
The mechanism of action of vellosine involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, it is believed to exert its effects through modulation of neurotransmitter systems and other biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds: Vellosine is similar to other alkaloids such as vellosimine and other indole alkaloids. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets vellosine apart from similar compounds is its specific structural features and the unique biological activities it may possess. Its solubility in organic solvents and crystallization properties also contribute to its distinct characteristics .
Conclusion
Vellosine is a fascinating alkaloid with potential applications in various scientific fields
Properties
CAS No. |
2517-52-4 |
|---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 2-formyl-4-methoxy-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-28-17-6-3-5-15-18(17)25(14-26)23-9-8-21(13-16(23)19(27)29-2)7-4-11-24-12-10-22(15,23)20(21)24/h3,5-6,14,16,20H,4,7-13H2,1-2H3 |
InChI Key |
NJLKGEGVAFDBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C34C25CCN6C5C(CCC6)(CC3)CC4C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


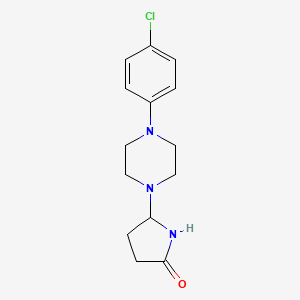
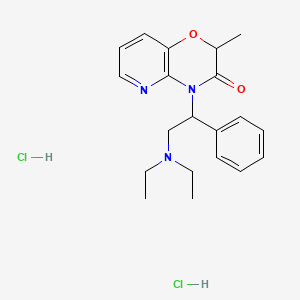
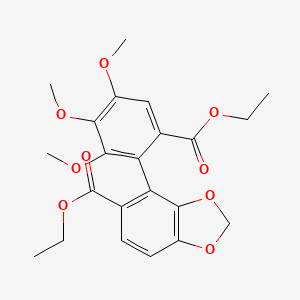
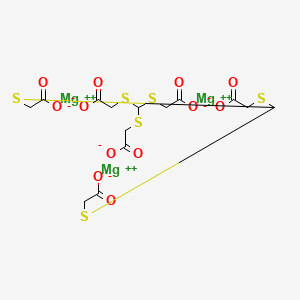
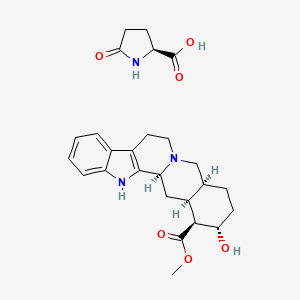
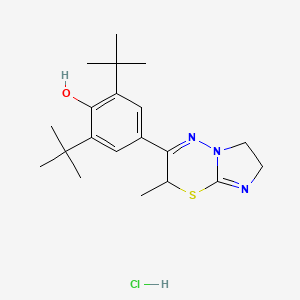
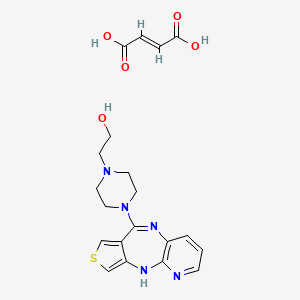

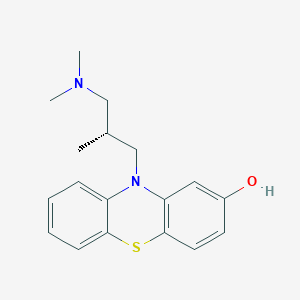
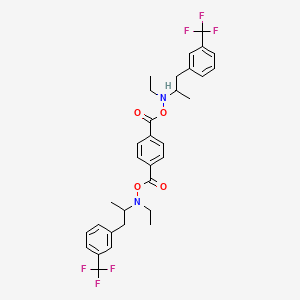
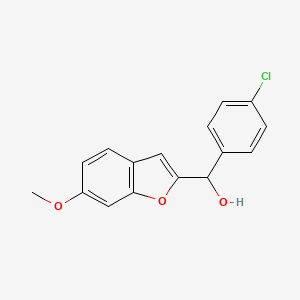
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
